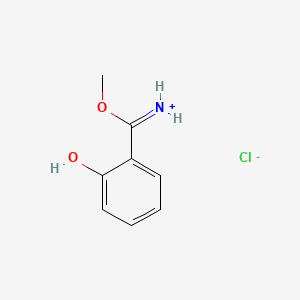
(2-Hydroxyphenyl)(methoxy)methaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)(methoxy)methaniminium chloride is an organic compound with a unique structure that includes a hydroxyphenyl group and a methoxy group attached to a methaniminium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(methoxy)methaniminium chloride typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethylamine in the presence of a suitable acid to form the methaniminium ion. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(methoxy)methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methaniminium ion can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Hydroxyphenyl)(methoxy)methaniminium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(methoxy)methaniminium chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the methaniminium ion can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)ethanone: Similar structure but lacks the methaniminium ion.
(2-Methoxyphenyl)methaniminium chloride: Similar structure but lacks the hydroxy group.
(2-Hydroxyphenyl)(methyl)methaniminium chloride: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
(2-Hydroxyphenyl)(methoxy)methaniminium chloride is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
[(2-hydroxyphenyl)-methoxymethylidene]azanium;chloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(9)6-4-2-3-5-7(6)10;/h2-5,9-10H,1H3;1H |
InChI Key |
SQOCVOSAAQLWSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=[NH2+])C1=CC=CC=C1O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
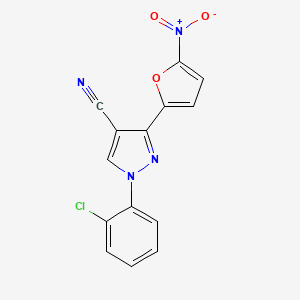
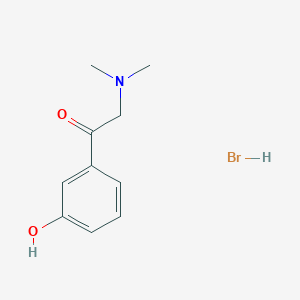
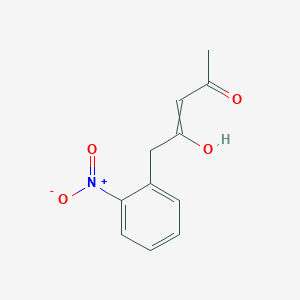

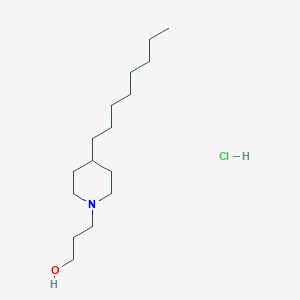
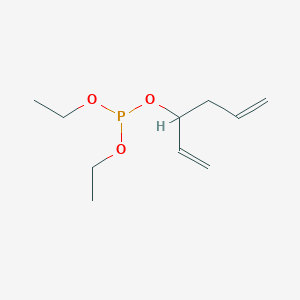
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
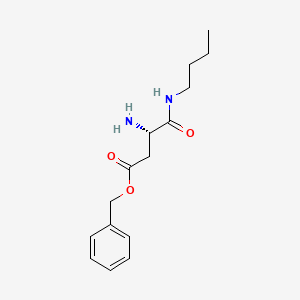



![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
